N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine
CAS No.:
Cat. No.: VC8645501
Molecular Formula: C21H16N4O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H16N4O2 |
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Molecular Weight | 356.4 g/mol |
IUPAC Name | N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine |
Standard InChI | InChI=1S/C21H16N4O2/c26-25(27)17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(24-20)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,24) |
Standard InChI Key | FFLZGCYTMSAOLN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine is C21H16N4O2, with a molecular weight of 356.38 g/mol. Its structure comprises a quinazoline core (a fused benzene and pyrimidine ring) substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a benzylamine moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, analogous quinazolines exhibit planar aromatic systems with dihedral angles between substituents ranging from 15° to 30°, as observed in N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine (CAS: 303149-81-7). Infrared (IR) spectroscopy of similar compounds reveals characteristic N-H stretching vibrations at ~3,300 cm⁻¹ and C=N quinazoline ring vibrations at ~1,600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the benzyl group typically show aromatic proton signals at δ 7.2–7.4 ppm, while the nitro group’s impact is evident in downfield-shifted carbon signals (δ 145–150 ppm for C-NO2) .
Synthetic Methodologies
The synthesis of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine follows multi-step routes common to quinazoline derivatives, involving condensation, cyclization, and functionalization reactions.
Key Synthetic Steps
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Quinazoline Core Formation:
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Nitrophenyl Substitution:
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Amine Functionalization:
Table 1: Representative Synthesis Conditions for Analogous Quinazolines
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | Formamide, HCl, 120°C, 6 hr | 65–75 | |
Suzuki Coupling | Pd(PPh3)4, Na2CO3, ACN/H2O, 150°C, 10 min | 50–60 | |
Benzylation | Benzyl chloride, NaH, DMF, rt, 12 hr | 70–80 |
Chemical Reactivity and Derivative Formation
The nitro and amine groups in N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine serve as key sites for chemical modifications, enabling the synthesis of diverse derivatives with tailored properties.
Nitro Group Reduction
Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, yielding N-benzyl-2-(4-aminophenyl)quinazolin-4-amine. This product is a versatile intermediate for further functionalization, such as acylation or sulfonation .
Quinazoline N-Oxidation
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the quinazoline ring to form N-oxide derivatives, which exhibit enhanced solubility and altered bioactivity .
Benzyl Group Substitution
Compound | Target | IC50/EC50 | Cell Line | Reference |
---|---|---|---|---|
ML240 | p97 ATPase | 0.1 μM | HCT116 (colon) | |
Quinazolinone-triazole | α-Glucosidase | 6.31 μM | HepG2 (liver) | |
DBeQ | Caspase-3/7 activation | 2.5 μM | MCF7 (breast) |
Industrial and Materials Science Applications
Beyond pharmacology, the compound’s aromatic system and nitro functionality make it valuable in materials science.
Organic Semiconductor Development
Quinazolines with electron-withdrawing groups (e.g., nitro) exhibit n-type semiconductor behavior. Thin-film transistors incorporating such derivatives demonstrate electron mobilities of ~0.5 cm²/V·s, comparable to fullerene-based materials.
Coordination Chemistry
The nitrogen-rich structure chelates metal ions, forming complexes with Cu(II) and Pd(II). These complexes show catalytic activity in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings .
Challenges and Future Directions
Despite its promise, several hurdles impede the translational development of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine:
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Synthetic Scalability: Multi-step routes suffer from moderate yields (50–70%), necessitating flow chemistry optimization .
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Aqueous Solubility: The nitro and benzyl groups confer hydrophobicity, limiting bioavailability. PEGylation or sulfonate salt formation may address this .
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Target Selectivity: Off-target effects on related enzymes (e.g., DNMTs) require structural refinement to enhance specificity .
Future studies should prioritize fragment-based drug design to optimize substituent effects and in vivo efficacy profiling in disease models.
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